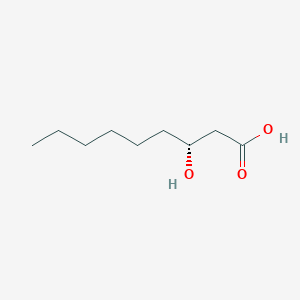

(r)-3-Hydroxynonanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

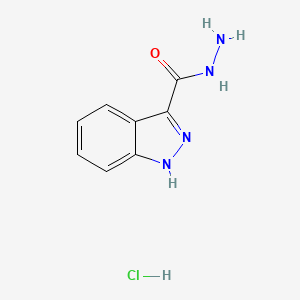

®-3-Hydroxynonanoic acid is a chiral hydroxy fatty acid with the molecular formula C9H18O3. It is an important intermediate in the synthesis of various biologically active compounds and polymers. The presence of both hydroxyl and carboxyl functional groups makes it a versatile compound in organic synthesis.

Synthetic Routes and Reaction Conditions:

Oxidation of Nonanoic Acid: One common method involves the oxidation of nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to achieve the desired product.

Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from nonanoic acid. This process can be catalyzed by acids or bases and involves heating the ester in the presence of water to yield ®-3-Hydroxynonanoic acid.

Industrial Production Methods:

Biotechnological Methods: Industrial production often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce ®-3-Hydroxynonanoic acid from renewable feedstocks like glucose or fatty acids.

Types of Reactions:

Oxidation: ®-3-Hydroxynonanoic acid can undergo oxidation to form 3-oxononanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to nonanoic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: ®-3-Hydroxynonanoic acid can react with alcohols in the presence of acid catalysts to form esters. This reaction is commonly used in the synthesis of various esters for industrial applications.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid catalysts like sulfuric acid for esterification reactions.

Major Products Formed:

3-Oxononanoic Acid: Formed through oxidation.

Nonanoic Acid: Formed through reduction.

Esters: Formed through esterification with various alcohols.

Chemistry:

Synthesis of Polymers: ®-3-Hydroxynonanoic acid is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in packaging, agriculture, and medical devices.

Biology:

Metabolic Studies: The compound is used in metabolic studies to understand the biosynthesis and degradation of fatty acids in organisms.

Medicine:

Drug Development: ®-3-Hydroxynonanoic acid serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and bacterial infections.

Industry:

Surfactants and Lubricants: The compound is used in the production of surfactants and lubricants due to its amphiphilic nature.

Molecular Targets and Pathways:

Enzyme Inhibition: ®-3-Hydroxynonanoic acid can inhibit specific enzymes involved in fatty acid metabolism, thereby affecting metabolic pathways.

Signal Transduction: The compound can modulate signal transduction pathways by interacting with cellular receptors and enzymes.

類似化合物との比較

3-Hydroxydecanoic Acid: Similar in structure but with a longer carbon chain.

3-Hydroxyoctanoic Acid: Similar in structure but with a shorter carbon chain.

3-Hydroxybutanoic Acid: A shorter-chain hydroxy fatty acid with different physical and chemical properties.

Uniqueness:

Chain Length: The nine-carbon chain length of ®-3-Hydroxynonanoic acid provides unique properties in terms of solubility and reactivity compared to shorter or longer hydroxy fatty acids.

Chirality: The ®-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with enzymes and receptors.

特性

IUPAC Name |

(3R)-3-hydroxynonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33796-87-1 |

Source

|

| Record name | R-3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33796-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2829604.png)

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide](/img/structure/B2829610.png)

![N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2829611.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)